molecular formula C16H20N2O3S B2657644 (5Z)-5-[(4,5-dimethoxy-2-methylphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one CAS No. 685134-63-8

(5Z)-5-[(4,5-dimethoxy-2-methylphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

Cat. No. B2657644
CAS RN: 685134-63-8
M. Wt: 320.41
InChI Key: DQIDLZYQKJCCTD-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[(4,5-dimethoxy-2-methylphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one is a useful research compound. Its molecular formula is C16H20N2O3S and its molecular weight is 320.41. The purity is usually 95%.
BenchChem offers high-quality (5Z)-5-[(4,5-dimethoxy-2-methylphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5Z)-5-[(4,5-dimethoxy-2-methylphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmaceutical Impurities of Proton Pump Inhibitors A review focused on novel methods of omeprazole synthesis, a compound related to proton pump inhibitors, highlights the development of these inhibitors and their pharmaceutical impurities. This research provides insights into the synthesis process, including the formation of sulfone N-oxide as a novel impurity, which can be utilized for further studies in various aspects of drug development and impurity analysis (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Biopolymer Modification for Drug Delivery Research on the chemical modification of xylan, a biopolymer, into ethers and esters for specific properties, demonstrates the potential of using modified biopolymers for drug delivery applications. This work shows how xylan esters, through simple chemical modifications, can form nanoparticles for drug delivery, indicating the relevance of chemical modifications in developing new materials for medical applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Antimicrobial and Antitumor Agents A review on 2,4-thiazolidinediones (TZDs) underscores their versatility as a heterocyclic pharmacophore, with a wide range of biological activities including antimicrobial and anticancer properties. This highlights the importance of structural modifications at the TZD nucleus for developing new lead molecules against various clinical disorders, showing the potential of chemical scaffolds similar to the compound for medicinal chemistry (Singh, Kajal, Pradhan, Bhurta, & Monga, 2022).

DNA Binding and Anticancer Research Investigations into Hoechst 33258, a synthetic dye known for its strong binding to the minor groove of double-stranded B-DNA, offer insights into the development of drugs based on DNA interaction. This research underlines the potential of benzimidazole derivatives for chromosome and nuclear staining in cell biology, radioprotection, and as topoisomerase inhibitors, reflecting the broader implications of studying compounds with similar binding properties (Issar & Kakkar, 2013).

properties

IUPAC Name

(5Z)-5-[(4,5-dimethoxy-2-methylphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-5-6-18-15(19)12(17-16(18)22)8-11-9-14(21-4)13(20-3)7-10(11)2/h7-9H,5-6H2,1-4H3,(H,17,22)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIDLZYQKJCCTD-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2C)OC)OC)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC(=C(C=C2C)OC)OC)/NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-[(4,5-dimethoxy-2-methylphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

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